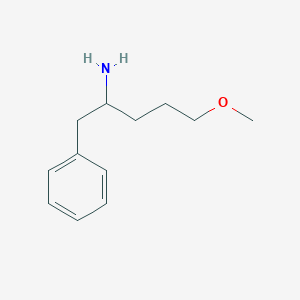

5-Methoxy-1-phenylpentan-2-amine

Vue d'ensemble

Description

5-Methoxy-1-phenylpentan-2-amine is a useful research compound. Its molecular formula is C12H19NO and its molecular weight is 193.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary targets of 5-Methoxy-1-phenylpentan-2-amine are the serotonin receptors, specifically the 5-HT1AR and 5-HT2AR . These receptors play a crucial role in various physiological and psychological processes, including mood regulation, anxiety, and cognitive function .

Mode of Action

This compound interacts with its targets, the serotonin receptors, resulting in changes in the receptor’s activity . The compound exhibits selectivity for 5-HT1AR over 5-HT2AR . It also interacts with the serotonin transporter (SERT), with the molecular size of the amino group significantly influencing their affinity .

Biochemical Pathways

The affected biochemical pathways primarily involve the serotonin system. The compound’s interaction with the serotonin receptors and transporters can influence various downstream effects, including mood regulation and cognitive function .

Pharmacokinetics

Understanding these properties is crucial for predicting the compound’s behavior in the body .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its interaction with the serotonin system. This can result in changes in mood, anxiety levels, and cognitive function .

Analyse Biochimique

Biochemical Properties

5-Methoxy-1-phenylpentan-2-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . These interactions often involve the oxidation of the compound, leading to the formation of metabolites that can be further studied for their biological effects.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of serotonin receptors, which play a key role in cell signaling and neurotransmission . This modulation can lead to changes in gene expression and alterations in cellular metabolism, impacting overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an agonist or antagonist to certain receptors, leading to enzyme inhibition or activation. For instance, its interaction with serotonin receptors can result in the activation of downstream signaling pathways that alter gene expression . These molecular mechanisms are crucial for understanding the compound’s overall biological activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its biological activity . Long-term effects on cellular function have also been observed, with some studies indicating potential cytotoxic effects after prolonged exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. For example, in rodent models, low doses have been associated with anxiolytic and antidepressant-like effects, whereas high doses can cause neurotoxicity and behavioral changes . Understanding these dosage effects is crucial for determining the compound’s safety and efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which facilitate its oxidation and subsequent conversion into metabolites . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential interactions with other substances.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different tissues . For instance, it may be transported across cell membranes by specific transporters, affecting its bioavailability and overall biological activity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can impact its interactions with other biomolecules and its overall biological effects.

Activité Biologique

5-Methoxy-1-phenylpentan-2-amine, a compound belonging to the class of phenylalkylamines, has garnered attention in pharmacological research due to its interactions with serotonin receptors and other biological targets. This article provides an in-depth analysis of the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Target Receptors

The primary targets of this compound are the serotonin receptors, specifically the 5-HT1AR (serotonin 1A receptor) and 5-HT2AR (serotonin 2A receptor). These receptors play crucial roles in mood regulation, anxiety, and cognitive functions. The compound acts as an agonist at these receptors, leading to downstream effects that can modulate neurotransmission and influence various physiological processes.

Biochemical Pathways

The interaction with serotonin receptors primarily affects the serotonin signaling pathway , which is integral to mood regulation and cognitive functions. By binding to these receptors, this compound can alter neurotransmitter release and receptor activity, resulting in changes in mood and anxiety levels.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for predicting its behavior in biological systems. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Absorption | Rapid |

| Distribution | Widespread |

| Metabolism | Hepatic (via cytochrome P450 enzymes) |

| Elimination Half-life | Variable (dependent on dosage) |

The compound is metabolized primarily through the cytochrome P450 enzyme system, which is crucial for the metabolism of many drugs.

Cellular Effects

This compound significantly influences cellular processes:

- Cell Signaling : It modulates signaling pathways associated with serotonin receptors, impacting cellular responses such as gene expression and neurotransmitter release.

- Gene Expression : The compound's action on serotonin receptors can lead to alterations in gene expression patterns associated with mood disorders.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Mood Regulation Study : In a controlled trial involving animal models, administration of this compound resulted in significant reductions in anxiety-like behavior compared to control groups. The study concluded that its agonistic action on serotonin receptors was likely responsible for these effects.

- Cognitive Function Assessment : Another study evaluated the impact of this compound on cognitive performance in rodents. Results indicated enhanced memory retention and learning abilities, suggesting potential applications in treating cognitive deficits associated with psychiatric disorders.

- Metabolic Pathway Investigation : Research utilizing liquid chromatography-mass spectrometry (LC-MS) techniques identified major metabolites of this compound, further elucidating its metabolic pathways and potential interactions with other drugs .

Applications De Recherche Scientifique

Pharmacological Applications

5-Methoxy-1-phenylpentan-2-amine has been studied for its interactions with serotonin receptors, which are crucial in the treatment of various psychiatric disorders. Its structural modifications have been analyzed to understand their effects on receptor binding and activity.

Serotonergic Activity

Research has shown that compounds similar to this compound exhibit selective serotonin reuptake inhibitor (SSRI) properties. For instance, studies on derivatives like 5-MeO-DMT and 5-MeO-DALT have indicated their efficacy in modulating serotonin levels, suggesting potential therapeutic uses in treating depression and anxiety disorders .

Case Studies

A notable case study highlighted the use of 5-methoxy-substituted tryptamines in clinical settings, where they were reported to induce psychedelic effects with varying degrees of safety and efficacy. This has prompted further investigation into their therapeutic potential, particularly in controlled environments .

Chemical Synthesis and Biocatalysis

The synthesis of this compound can be achieved through various chemical pathways, including reductive amination processes. The use of biocatalysts such as amine dehydrogenases has been explored to enhance the efficiency and selectivity of its production.

While exploring the applications of this compound, it is crucial to address its safety profile. Toxicological assessments have been conducted to evaluate the compound's effects on various biological systems.

Safety Profile

Research indicates that certain derivatives of methoxy-substituted amines can lead to adverse effects, including fatalities in extreme cases of overdose or misuse. This underscores the need for careful dosage regulation and monitoring during therapeutic applications .

Therapeutic Development

Further studies are warranted to explore its full therapeutic potential, particularly in psychiatric medicine and pain management.

Structural Modifications

Investigating additional structural modifications may yield new derivatives with enhanced efficacy or reduced side effects.

Propriétés

IUPAC Name |

5-methoxy-1-phenylpentan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-14-9-5-8-12(13)10-11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPBVXODZCVRZQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCC(CC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.